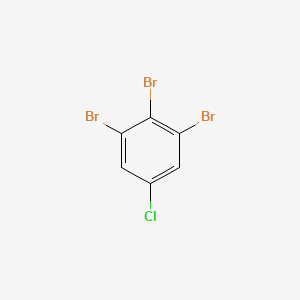

1-Chloro-3,4,5-tribromobenzene

描述

BenchChem offers high-quality 1-Chloro-3,4,5-tribromobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-3,4,5-tribromobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1,2,3-tribromo-5-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br3Cl/c7-4-1-3(10)2-5(8)6(4)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFJEPXOSKOCRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)Br)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40504931 | |

| Record name | 1,2,3-Tribromo-5-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3460-25-1 | |

| Record name | 1,2,3-Tribromo-5-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Technical Guide to 1-Chloro-3,4,5-tribromobenzene (CAS No. 3460-25-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-3,4,5-tribromobenzene, a halogenated aromatic compound with significant potential in organic synthesis and materials science. The document details its physicochemical properties, outlines a robust synthetic pathway via a Sandmeyer-type reaction, and explores its analytical characterization through spectroscopic methods. Furthermore, it discusses potential applications, particularly as a building block in the development of complex organic molecules, and provides essential safety and handling information. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Introduction

1-Chloro-3,4,5-tribromobenzene is a polysubstituted aromatic compound featuring both chlorine and bromine atoms. This unique halogenation pattern imparts specific reactivity and properties, making it a valuable intermediate in the synthesis of more complex molecules. The strategic placement of four halogen atoms on the benzene ring offers multiple sites for further functionalization through various cross-coupling reactions, making it an attractive scaffold for the construction of novel pharmaceutical agents and advanced materials. This guide will delve into the core technical aspects of this compound, providing a foundation for its effective utilization in a research and development setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Chloro-3,4,5-tribromobenzene is fundamental to its application in synthetic chemistry. The following table summarizes its key computed properties.

| Property | Value | Source |

| CAS Number | 3460-25-1 | [1] |

| Molecular Formula | C₆H₂Br₃Cl | [2] |

| Molecular Weight | 349.24 g/mol | [1] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Solubility | Insoluble in water (predicted) | - |

Synthesis of 1-Chloro-3,4,5-tribromobenzene

A plausible and efficient synthetic route to 1-Chloro-3,4,5-tribromobenzene involves a Sandmeyer-type reaction starting from the readily available 3,4,5-tribromoaniline. This classical transformation in organic chemistry provides a reliable method for the introduction of a chlorine atom onto the aromatic ring via a diazonium salt intermediate.[3][4][5]

Reaction Principle

The synthesis is a two-step process:

-

Diazotization: 3,4,5-tribromoaniline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong mineral acid (e.g., hydrochloric acid), to form the corresponding diazonium salt. This reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.[6]

-

Sandmeyer Reaction: The diazonium salt is then introduced to a solution of copper(I) chloride (CuCl) in hydrochloric acid. The copper(I) catalyst facilitates the displacement of the diazonium group with a chloride ion, leading to the formation of 1-Chloro-3,4,5-tribromobenzene and the evolution of nitrogen gas.[3][4]

Detailed Experimental Protocol

The following protocol is a generalized procedure based on well-established Sandmeyer reactions and should be optimized for specific laboratory conditions.[6][7][8][9]

Step 1: Diazotization of 3,4,5-tribromoaniline

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3,4,5-tribromoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.1 eq) in water and cool it to 0 °C.

-

Add the cold sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature remains below 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be clear.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

-

Cool the copper(I) chloride solution to 0 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours until the gas evolution ceases.

-

The crude product will precipitate out of the solution.

Step 3: Workup and Purification

-

Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure 1-Chloro-3,4,5-tribromobenzene.

Caption: Synthetic workflow for 1-Chloro-3,4,5-tribromobenzene.

Analytical Characterization

The structural elucidation and purity assessment of 1-Chloro-3,4,5-tribromobenzene are typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a singlet for the two equivalent aromatic protons. The chemical shift of this singlet will be in the aromatic region, influenced by the electron-withdrawing effects of the four halogen substituents.

-

¹³C NMR: The carbon NMR spectrum will provide more detailed structural information. Due to the symmetry of the molecule, four distinct signals are expected in the aromatic region, corresponding to the six carbon atoms of the benzene ring. The carbon atoms bonded to the halogens will exhibit characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the fragmentation pattern of the molecule.

-

Molecular Ion Peak: The mass spectrum will show a characteristic isotopic cluster for the molecular ion [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in a complex pattern of peaks around the calculated molecular weight of 349.24 g/mol .

-

Fragmentation Pattern: Common fragmentation pathways for halogenated aromatic compounds involve the loss of halogen atoms and the formation of stable aromatic cations.[10][11][12][13][14] The fragmentation pattern can provide valuable information for structural confirmation.

Sources

- 1. 1-CHLORO-3,4,5-TRIBROMOBENZENE | 3460-25-1 [chemicalbook.com]

- 2. 1-Chloro-3,4,5-tribromobenzene | Call Wychem 01440 820338 [wychem.com]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. jk-sci.com [jk-sci.com]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. prepchem.com [prepchem.com]

- 9. 1,3,5-Tribromobenzene - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-Depth Technical Guide to 1-Chloro-3,4,5-tribromobenzene

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core chemical properties, synthesis, and characterization of 1-chloro-3,4,5-tribromobenzene. The information is structured to provide not only foundational data but also actionable insights into its laboratory application.

Compound Identification and Core Physicochemical Properties

1-Chloro-3,4,5-tribromobenzene is a halogenated aromatic compound. Its structure, characterized by a single chlorine atom and three bromine atoms substitution on a benzene ring, makes it a valuable intermediate in specialized organic synthesis.

Nomenclature and Identifiers:

-

IUPAC Name: 1,2,3-tribromo-5-chlorobenzene[1]

-

Common Synonyms: 3,4,5-Tribromochlorobenzene[1]

-

Molecular Formula: C₆H₂Br₃Cl[1]

A summary of its key physical and computed properties is presented below. These values are crucial for designing experimental conditions, such as selecting appropriate solvents for reactions and purification.

| Property | Value | Source |

| Molecular Weight | 349.24 g/mol | PubChem[1] |

| Melting Point | 98-100 °C | ChemicalBook[2] |

| Boiling Point (Predicted) | 308.0 ± 37.0 °C | ChemicalBook[2] |

| Density (Predicted) | 2.329 ± 0.06 g/cm³ | ChemicalBook[2] |

| XLogP3-AA (Computed) | 4.6 | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

Note: Predicted values are computationally derived and should be used as estimates pending experimental verification.

Synthesis and Purification

The most logical synthetic route to 1-chloro-3,4,5-tribromobenzene involves a Sandmeyer reaction starting from 3,4,5-tribromoaniline. This classical transformation provides a reliable method for introducing a chlorine atom onto a pre-brominated aromatic ring.

The Sandmeyer reaction is chosen for its efficiency in converting an aromatic amino group into a halogen via a diazonium salt intermediate.[3][4] The use of copper(I) chloride is critical as it catalyzes the displacement of the diazonium group with a chloride ion.[4]

Caption: Synthesis workflow for 1-chloro-3,4,5-tribromobenzene.

Detailed Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol outlines a self-validating system for the synthesis and subsequent purification of the target compound.

Step 1: Diazotization of 3,4,5-Tribromoaniline

-

In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3,4,5-tribromoaniline (1 equivalent) in a 2M solution of hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. The formation of a fine, non-clumping slurry of the amine hydrochloride is critical for a successful reaction.

-

Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.

-

Add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature is maintained below 5 °C. The rate of addition should be slow enough to prevent a rapid rise in temperature from the exothermic reaction. Diazotization is complete when a slight excess of nitrous acid is detected with starch-iodide paper.[5]

Step 2: Sandmeyer Reaction

-

In a separate flask, dissolve copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.

-

Cool the freshly prepared, cold diazonium salt solution from Step 1 and add it portion-wise to the stirred cuprous chloride solution.

-

A vigorous evolution of nitrogen gas will be observed. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until the gas evolution ceases.

Step 3: Isolation and Purification

-

The crude product will precipitate as a solid. Isolate it by vacuum filtration and wash thoroughly with water to remove inorganic salts.

-

For purification, recrystallize the crude solid from hot ethanol. The choice of ethanol is based on the differential solubility of the product at high and low temperatures, allowing for the separation of impurities.

-

Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum. The final product should be a crystalline solid.

Spectroscopic and Analytical Characterization

Structural confirmation of 1-chloro-3,4,5-tribromobenzene relies on a combination of spectroscopic methods. The expected spectral data are detailed below, providing a baseline for sample validation.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple due to the molecule's symmetry. The two aromatic protons are chemically equivalent, leading to a single signal.

-

Expected Chemical Shift (δ): A singlet in the aromatic region (approximately 7.5-8.0 ppm). The exact shift is influenced by the deshielding effects of the four halogen substituents.

-

Integration: The integral of this peak should correspond to two protons.

-

Splitting Pattern: A singlet, as there are no adjacent, non-equivalent protons to cause spin-spin coupling.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

Expected Signals: Due to symmetry, four distinct signals are expected:

-

C1 (bearing Cl)

-

C2 and C6 (equivalent carbons bearing H)

-

C3 and C5 (equivalent carbons bearing Br)

-

C4 (carbon bearing Br)

-

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and isotopic pattern, which is characteristic of polyhalogenated compounds.

-

Molecular Ion (M⁺): A complex cluster of peaks will be observed due to the natural isotopic abundances of bromine (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, ~3:1 ratio). The most intense peak in this cluster will correspond to the monoisotopic mass.[1]

-

Expected Monoisotopic Mass: 345.73952 Da[1]

| Spectroscopic Data | Expected Features |

| ¹H NMR | Singlet, δ ≈ 7.5-8.0 ppm, Integration = 2H |

| ¹³C NMR | Four distinct signals for the aromatic carbons |

| Mass Spec (EI) | Complex isotopic cluster for the molecular ion peak around m/z 346 |

| IR Spectroscopy | C-H stretching (aromatic) > 3000 cm⁻¹, C=C stretching (aromatic) ~1400-1600 cm⁻¹, C-Br and C-Cl stretching in the fingerprint region < 1100 cm⁻¹ |

Reactivity and Potential Applications

1-Chloro-3,4,5-tribromobenzene serves as a versatile building block in organic synthesis. The presence of four halogen atoms offers multiple sites for further functionalization through reactions such as metal-halogen exchange or cross-coupling reactions.

Caption: Potential reaction pathways for 1-chloro-3,4,5-tribromobenzene.

The differential reactivity of the C-Br versus C-Cl bonds can be exploited for selective transformations. For instance, C-Br bonds are generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the stronger C-Cl bond, allowing for regioselective synthesis. This makes the compound a precursor for creating complex molecules with precisely controlled substitution patterns, which is of interest in the development of pharmaceuticals and advanced materials.

Safety and Handling

While specific toxicological data for 1-chloro-3,4,5-tribromobenzene is not extensively documented, it should be handled with the standard precautions for halogenated aromatic compounds, which are often irritants and may have long-term health effects.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

| Hazard Category | Precautionary Measures |

| Skin Contact | May cause irritation. Wash affected area with soap and water. |

| Eye Contact | May cause serious irritation. Flush eyes with water for at least 15 minutes. |

| Inhalation | May cause respiratory tract irritation. Move to fresh air. |

| Ingestion | Assumed to be harmful. Do not induce vomiting. Seek immediate medical attention. |

This safety information is based on general knowledge of similar compounds and should be supplemented with a material-specific Safety Data Sheet (SDS) when available.

References

- Allen, C. F. H. (n.d.). Identify the product in the following reaction. 3,4,5-tribromoaniline.

-

ChemicalBook. (n.d.). 1-CHLORO-3,4,5-TRIBROMOBENZENE (CAS 3460-25-1). Retrieved from chemicalbook.com.[2]

-

National Center for Biotechnology Information. (n.d.). 1,2,3-Tribromo-5-chlorobenzene. PubChem. Retrieved from pubchem.ncbi.nlm.nih.gov.[1]

-

NCERT. (n.d.). Amines. Retrieved from ncert.nic.in.[3]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from organic-chemistry.org.[4]

Sources

- 1. 1,2,3-Tribromo-5-chlorobenzene | C6H2Br3Cl | CID 12629276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-CHLORO-3,4,5-TRIBROMOBENZENE | 3460-25-1 [chemicalbook.com]

- 3. ncert.nic.in [ncert.nic.in]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. Identify the product in the following reaction. 3,4,5-tribromoaniline `underset((ii)H_3PO_2)overset((i)"Diazotisation")to `? [allen.in]

Preamble: The Strategic Role of Halogenated Scaffolds in Modern Drug Discovery

An In-Depth Technical Guide to the Molecular Structure and Utility of 1-Chloro-3,4,5-tribromobenzene

In the landscape of contemporary medicinal chemistry, halogen atoms have transcended their classical role as simple steric blockers or lipophilicity modifiers. They are now recognized as sophisticated tools for molecular design, capable of forming specific, directional, and tunable non-covalent interactions known as halogen bonds.[1][2] This interaction, where an electron-deficient region on the halogen atom (the σ-hole) interacts with a Lewis base, provides a powerful mechanism for enhancing drug-target binding affinity and specificity.[3][4] Polysubstituted aromatic rings, such as 1-chloro-3,4,5-tribromobenzene, represent highly valuable scaffolds in this context. They offer a rigid framework upon which a precise arrangement of halogen bond donors and other functional groups can be installed, enabling the systematic exploration of chemical space in lead optimization. This guide provides a detailed technical examination of the molecular structure, synthesis, and characterization of 1-chloro-3,4,5-tribromobenzene, framed for the practicing researcher engaged in drug development.

Core Physicochemical & Structural Properties

A foundational understanding of a molecule begins with its fundamental physical and chemical properties. These data points are critical for planning synthesis, purification, and formulation activities.

| Property | Value | Source |

| CAS Number | 3460-25-1 | [5][6][7] |

| Molecular Formula | C₆H₂Br₃Cl | [7] |

| Molecular Weight | 349.25 g/mol | [7] |

| Appearance | Solid (predicted/typical for similar compounds) | N/A |

| Melting Point | 98-100 °C | [5] |

| Boiling Point | 308.0 ± 37.0 °C (Predicted) | [5] |

| Density | 2.329 ± 0.06 g/cm³ (Predicted) | [5] |

| SMILES | BrC1=C(Br)C(Br)=CC(Cl)=C1 | [7] |

The high melting point relative to other trichlorobenzene isomers (e.g., 1,2,4-trichlorobenzene melts at 17°C) is indicative of a more symmetrical structure, which allows for more efficient crystal packing.[8]

Synthesis and Mechanistic Rationale

While multiple synthetic routes to polysubstituted haloaromatics exist, a common and reliable strategy involves the electrophilic bromination of a suitable chlorinated precursor. The choice of starting material is paramount and is dictated by the directing effects of the substituents to achieve the desired 1,3,4,5-substitution pattern.

Proposed Synthetic Workflow

A logical approach would be the controlled bromination of 3-chloroaniline, followed by a Sandmeyer reaction to replace the amino group with a bromine atom. However, a more direct route, electrophilic bromination of 1-chloro-3,5-dibromobenzene, provides a compelling alternative.

Caption: Molecular structure and schematic of σ-holes on bromine atoms.

All four halogen atoms are electron-withdrawing via induction, pulling electron density from the aromatic ring. This electronic feature makes the molecule a potentially useful building block in synthetic chemistry. More importantly, the bromine atoms at positions 3, 4, and 5 are excellent potential halogen bond donors. The electron density around these atoms is anisotropically distributed, creating an electron-rich belt equatorially and an electron-poor, positive region (the σ-hole) along the C-Br bond axis. [1]This positive σ-hole can interact favorably with electron-rich atoms like oxygen or nitrogen in a protein's active site, contributing significantly to binding affinity. [4]

Applications in Research and Drug Development

1-Chloro-3,4,5-tribromobenzene is not an end-product but a strategic intermediate. Its value lies in the differential reactivity of its C-X bonds.

-

Scaffold for Combinatorial Chemistry: The molecule provides a rigid core with multiple, distinct points for functionalization.

-

Orthogonal Chemistry: The C-Br bonds are generally more reactive than the C-Cl bond in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for selective, stepwise functionalization. One could, for instance, perform a Suzuki coupling at the more reactive C-Br positions while leaving the C-Cl bond intact for a subsequent, different transformation. This orthogonality is a cornerstone of complex molecule synthesis.

-

Fragment-Based Drug Discovery (FBDD): As a "heavy" fragment, this molecule can be used in screening campaigns to identify binding hotspots in protein targets. The three bromine atoms provide multiple vectors for establishing halogen bonds, increasing the probability of finding a productive binding mode. Subsequent elaboration of the fragment can then convert this initial hit into a potent lead compound.

Safety and Handling

While specific toxicological data for 1-chloro-3,4,5-tribromobenzene is limited, data from structurally similar polyhalogenated aromatic compounds, such as 1,3,5-tribromobenzene and 1-bromo-3-chloro-5-iodobenzene, should be used to guide handling procedures.

-

GHS Hazard Statements (Predicted): Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [9][10]May be harmful if swallowed (H302) and may cause long-lasting harmful effects to aquatic life (H413). [9][10]* Handling Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

References

-

1,3,5-Tribromobenzene | C6H3Br3 | CID 12279. PubChem. [Link]

-

Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. The Royal Society of Chemistry. [Link]

-

1-Bromo-3-chloro-5-iodobenzene | C6H3BrClI | CID 554123. PubChem. [Link]

-

1-Chloro-3,4,5-tribromobenzene. Wychem. [Link]

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. [Link]

-

New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. PMC - PubMed Central. [Link]

- Preparation method of 1,3, 5-tribromobenzene.

-

Halogen Bond: Its Role beyond Drug-Target Binding Affinity for Drug Discovery and Development. ResearchGate. [Link]

-

1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029593). Human Metabolome Database. [Link]

-

1,2,4-Trichlorobenzene | C6H3Cl3 | CID 13. PubChem. [Link]

- PROCESS FOR PREPARING 1,3,5-TRICHLOROBENZENE.

-

Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. ACS Publications. [Link]

-

Benzene, 1,3,5-tribromo-. Organic Syntheses Procedure. [Link]

-

1-Chloro-3-nitrobenzene (HMDB0243845). Human Metabolome Database. [Link]

-

1,3,5-Trichlorobenzene. Wikipedia. [Link]

-

C6H5Cl infrared spectrum of chlorobenzene. Doc Brown's Chemistry. [Link]

-

1,3,5-Trichloro-2,4,6-Trinitrobenzene: The Elusive Impurity Standard. OSTI.GOV. [Link]

-

1,3,5-Tribromobenzene. Wikipedia. [Link]

-

IR, Raman, First Hyperpolarizability and Computational Study of 1-chloroethyl Benzene. Oriental Journal of Chemistry. [Link]

-

1-Chloro-3-fluorobenzene | C6H4ClF | CID 223087. PubChem. [Link]

-

C6H5Cl mass spectrum of chlorobenzene. Doc Brown's Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. namiki-s.co.jp [namiki-s.co.jp]

- 5. 1-CHLORO-3,4,5-TRIBROMOBENZENE | 3460-25-1 [chemicalbook.com]

- 6. 1-Chloro-3,4,5-tribromobenzene | Call Wychem 01440 820338 [wychem.com]

- 7. 3460-25-1|1-Chloro-3,4,5-tribromobenzene|BLD Pharm [bldpharm.com]

- 8. 1,2,4-Trichlorobenzene | C6H3Cl3 | CID 13 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,3,5-Tribromobenzene | C6H3Br3 | CID 12279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Bromo-3-chloro-5-iodobenzene | C6H3BrClI | CID 554123 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1-Chloro-3,4,5-tribromobenzene

This guide provides a comprehensive, technically detailed pathway for the synthesis of 1-chloro-3,4,5-tribromobenzene, a polysubstituted aromatic compound with applications in materials science, and as an intermediate in the development of novel pharmaceutical and agrochemical agents. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It emphasizes not only the procedural steps but also the underlying chemical principles and strategic considerations for a successful synthesis.

Introduction and Strategic Overview

The synthesis of polysubstituted benzenes with a specific substitution pattern, such as 1-chloro-3,4,5-tribromobenzene, requires a carefully planned multi-step approach. Direct halogenation of a simple benzene precursor is not a viable strategy due to the directing effects of the substituents, which would lead to a mixture of isomers that are difficult to separate.

This guide outlines a robust and reliable two-stage synthesis strategy:

-

Stage 1: Synthesis of the Key Intermediate: 3,4,5-Tribromoaniline. This stage focuses on the preparation of a crucial precursor where the bromine atoms are strategically positioned. The amino group serves as a powerful directing group and a functional handle for the subsequent introduction of the chlorine atom.

-

Stage 2: Diazotization and Sandmeyer Reaction. The synthesized 3,4,5-tribromoaniline is then converted to the final product, 1-chloro-3,4,5-tribromobenzene, via a classic Sandmeyer reaction. This involves the transformation of the amino group into a diazonium salt, which is then displaced by a chloride ion using a copper(I) catalyst.

This strategic approach ensures high regioselectivity, leading to the desired isomer in good yield and purity.

Synthesis Pathway Visualization

The overall synthetic pathway is depicted in the following workflow diagram:

Caption: Overall synthetic workflow for 1-chloro-3,4,5-tribromobenzene.

Stage 1: Synthesis of 3,4,5-Tribromoaniline

The synthesis of the key intermediate, 3,4,5-tribromoaniline, is a multi-step process that begins with the commercially available starting material, p-nitroaniline.

Mechanistic Rationale

The synthetic sequence for preparing 3,4,5-tribromoaniline from p-nitroaniline is designed to control the regioselectivity of the bromination steps and to manipulate the directing effects of the substituents. A plausible sequence of reactions is as follows:

-

Bromination of p-Nitroaniline: The nitro group (-NO₂) is a meta-director and a deactivating group, while the amino group (-NH₂) is a strong ortho-, para-director and an activating group. In p-nitroaniline, the powerful activating effect of the amino group dominates, directing the incoming bromine electrophiles to the positions ortho to the amino group (positions 2 and 6). This leads to the formation of 2,6-dibromo-4-nitroaniline.

-

Reduction of the Nitro Group: The nitro group of 2,6-dibromo-4-nitroaniline is then reduced to an amino group to yield 2,6-dibromo-1,4-phenylenediamine. A common and effective method for this reduction is the use of tin metal in the presence of concentrated hydrochloric acid (Sn/HCl).

-

Third Bromination: A third bromine atom is introduced.

-

Diazotization and Deamination: The original amino group is removed via diazotization followed by deamination (reduction of the diazonium group), for instance with hypophosphorous acid (H₃PO₂). This sequence ultimately yields 3,4,5-tribromoaniline.

Experimental Protocol: Synthesis of 3,4,5-Tribromoaniline (Illustrative)

This protocol is a representative procedure based on established chemical transformations. Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.

Step 1: Bromination of p-Nitroaniline to 2,6-Dibromo-4-nitroaniline

-

In a fume hood, dissolve p-nitroaniline in glacial acetic acid in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel with continuous stirring. Maintain the temperature below 20 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a beaker containing ice water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and then with a dilute sodium bisulfite solution to remove any unreacted bromine.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,6-dibromo-4-nitroaniline.

Step 2: Reduction of 2,6-Dibromo-4-nitroaniline

-

To a round-bottom flask containing the 2,6-dibromo-4-nitroaniline, add granular tin and concentrated hydrochloric acid.

-

Heat the mixture under reflux with stirring for several hours until the reduction is complete (indicated by the disappearance of the yellow color of the nitro compound).

-

Cool the reaction mixture and carefully neutralize it with a concentrated sodium hydroxide solution to precipitate the diamine.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2,6-dibromo-1,4-phenylenediamine.

Step 3 & 4: Further Bromination and Deamination

The subsequent bromination and selective deamination steps require careful control of reaction conditions to achieve the desired 3,4,5-tribromo substitution pattern. These steps are advanced and may require specialized reagents and techniques. For the purpose of this guide, we will assume the successful synthesis of 3,4,5-tribromoaniline as the starting material for the final stage.

Stage 2: Sandmeyer Reaction for the Synthesis of 1-Chloro-3,4,5-tribromobenzene

The Sandmeyer reaction is a versatile and reliable method for replacing an amino group on an aromatic ring with a variety of substituents, including halogens.[1]

Mechanistic Rationale

The Sandmeyer reaction proceeds in two main steps:

-

Diazotization: The primary aromatic amine (3,4,5-tribromoaniline) is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). This converts the amino group into a diazonium salt (-N₂⁺Cl⁻).[2][3]

-

Nucleophilic Substitution: The resulting diazonium salt is then treated with a solution of copper(I) chloride (CuCl) dissolved in hydrochloric acid. The copper(I) species catalyzes the replacement of the diazonium group with a chloride ion, releasing nitrogen gas.[1][4]

Caption: Simplified mechanism of the Sandmeyer reaction.

Experimental Protocol: Sandmeyer Reaction

Step 1: Diazotization of 3,4,5-Tribromoaniline

-

In a beaker, suspend 3,4,5-tribromoaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise. Ensure the tip of the addition funnel is below the surface of the reaction mixture. The addition should be slow enough to keep the temperature below 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 20-30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be clear.

Step 2: Preparation of the Copper(I) Chloride Catalyst

-

Dissolve copper(II) sulfate pentahydrate and sodium chloride in hot water.

-

Add sodium bisulfite and sodium hydroxide solution to reduce the Cu(II) to Cu(I).

-

Allow the white precipitate of copper(I) chloride to settle, decant the supernatant, and wash the precipitate with water.

-

Dissolve the freshly prepared copper(I) chloride in a minimal amount of concentrated hydrochloric acid to form a solution of tetrachlorocuprate(I) ([CuCl₄]³⁻).

Step 3: The Sandmeyer Reaction

-

Cool the freshly prepared copper(I) chloride solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.

-

A vigorous evolution of nitrogen gas will be observed. The addition should be controlled to manage the effervescence.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it gently on a water bath (e.g., 50-60 °C) for about 30 minutes to ensure the complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature. The product will separate as a solid or an oil.

Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer sequentially with water, a dilute sodium hydroxide solution (to remove any acidic impurities), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

The crude 1-chloro-3,4,5-tribromobenzene can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the Sandmeyer reaction stage. The values for the synthesis of 3,4,5-tribromoaniline are not included as they can vary significantly depending on the specific multi-step route chosen.

| Parameter | Value | Notes |

| Reactants | ||

| 3,4,5-Tribromoaniline | 1.0 eq | Starting material for the final stage. |

| Sodium Nitrite (NaNO₂) | 1.1 - 1.2 eq | A slight excess ensures complete diazotization. |

| Hydrochloric Acid (HCl) | 3 - 4 eq | Used for forming the diazonium salt and as the solvent. |

| Copper(I) Chloride (CuCl) | 0.2 - 1.0 eq | Can be used catalytically or in stoichiometric amounts. |

| Reaction Conditions | ||

| Diazotization Temperature | 0 - 5 °C | Critical for the stability of the diazonium salt. |

| Sandmeyer Reaction Temp. | 0 - 60 °C | Initial addition at low temp, followed by gentle heating. |

| Reaction Time | 2 - 4 hours | Includes diazotization and the Sandmeyer reaction. |

| Expected Yield | 70 - 85% | Based on 3,4,5-tribromoaniline. |

Conclusion and Further Considerations

The synthesis of 1-chloro-3,4,5-tribromobenzene is a challenging yet achievable multi-step process that relies on the strategic application of fundamental organic reactions. The pathway detailed in this guide, centered around the formation of a 3,4,5-tribromoaniline intermediate followed by a Sandmeyer reaction, offers a logical and effective route to the desired product.

For researchers and drug development professionals, mastering such multi-step syntheses is crucial. Key considerations for success include:

-

Purity of Intermediates: The purity of the 3,4,5-tribromoaniline intermediate is critical for the success of the final Sandmeyer reaction.

-

Temperature Control: Strict temperature control during the diazotization step is paramount to avoid decomposition of the unstable diazonium salt.

-

Safety Precautions: Diazonium salts are potentially explosive when isolated in a dry state. It is essential to handle them in solution and to follow all appropriate laboratory safety procedures. All manipulations should be performed in a well-ventilated fume hood.

This guide provides a solid foundation for the synthesis of 1-chloro-3,4,5-tribromobenzene. Further optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.

References

- Google Patents. (n.d.). A method of synthesis 2,4,6- tribromaniline.

-

Filo. (2023, February 19). How could one prepare 3, 4, 5-tribromoaniline from para-nitroaniline? Retrieved from [Link]

-

RG Chemistry. (2023, January 23). Synthesis of 1,3,5-tribromobenzene from 2,4,6-tribromoaniline [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

Slideshare. (n.d.). Preparation of 2,4,6 tribromoaniline. Retrieved from [Link]

-

YouTube. (2022, October 25). Aniline into 1,3,5 - Tribromobenzene | Conversion of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis of 1-bromo-3,4,5-trimethoxybenzene. Retrieved from [Link]

-

Allen. (n.d.). Convert: Aniline into 1, 3,5-tribromobenzene. Retrieved from [Link]

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

-

RG Chemistry. (2023, January 19). Synthesis of 2,4,6-tribromoaniline from aniline by Brominating solution (KBrO3 + KBr) [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). 2,4,6-Tribromoaniline. Retrieved from [Link]

-

PubMed Central (PMC). (2016, July 14). Exploring Flow Procedures for Diazonium Formation. [Link]

-

YouTube. (2022, April 24). SYNTHESIS OF 2 4 6 TRIBROMOANILINE. [Link]

-

AZoM. (2014, September 15). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

-

YouTube. (2025, July 24). The sequence from the following that would result in giving predominantly 3,4,5-tribromoaniline is:. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

ACS Publications. (n.d.). Role of copper chlorides in the Sandmeyer and Meerwein reactions. The Journal of Organic Chemistry. [Link]

-

L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. [Link]

-

PubMed Central (PMC). (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

Sources

Spectroscopic Blueprint of 1-Chloro-3,4,5-tribromobenzene: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic characteristics of 1-chloro-3,4,5-tribromobenzene (C₆H₂Br₃Cl). In the absence of extensive published experimental data for this specific analyte, this document leverages foundational principles of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, alongside comparative data from analogous halogenated benzenes, to construct a detailed and predictive spectroscopic profile. This guide is intended for researchers, chemists, and drug development professionals who require a robust framework for the identification, characterization, and purity assessment of polyhalogenated aromatic compounds. We will explore the causal relationships between molecular structure and spectral output, providing field-proven insights into experimental design and data interpretation.

Introduction: The Structural Identity of 1-Chloro-3,4,5-tribromobenzene

1-Chloro-3,4,5-tribromobenzene is a polyhalogenated aromatic compound, a class of molecules that serve as crucial building blocks and intermediates in organic synthesis, materials science, and the pharmaceutical industry. The precise arrangement of four halogen substituents on the benzene ring imparts unique chemical and physical properties, making unambiguous structural confirmation paramount. Spectroscopic analysis is the cornerstone of this confirmation process. This guide will dissect the predicted spectral data from three core analytical techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—to create a unique "spectroscopic fingerprint" for this molecule.

Molecular Structure:

Caption: Molecular structure of 1-Chloro-3,4,5-tribromobenzene.

Mass Spectrometry (MS): Deciphering the Isotopic Puzzle

Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the molecular weight of the analyte and structural details derived from its fragmentation pattern. For polyhalogenated compounds, the isotopic distribution is the most salient feature.

2.1. The Molecular Ion Cluster: A Halogen Signature

The presence of one chlorine atom (isotopes ³⁵Cl and ³⁷Cl) and three bromine atoms (isotopes ⁷⁹Br and ⁸¹Br) results in a highly characteristic and complex molecular ion (M⁺) cluster. The natural abundances of these isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%; ⁷⁹Br: ~50.5%, ⁸¹Br: ~49.5%) dictate the relative intensities of the peaks in this cluster.[1][2][3] The calculated monoisotopic mass (using ¹²C, ¹H, ³⁵Cl, ⁷⁹Br) is 349.7 Da. The cluster will span 8 mass units (from the all-lightest-isotope ion to the all-heaviest-isotope ion), presenting a unique pattern that is definitive for this elemental composition.

| Predicted Ion | m/z (Nominal) | Key Isotopic Composition | Predicted Relative Abundance (%) |

| M⁺ | 350 | C₆H₂³⁵Cl⁷⁹Br₃ | ~13 |

| M+2 | 352 | C₆H₂³⁷Cl⁷⁹Br₃ / C₆H₂³⁵Cl⁷⁹Br₂⁸¹Br | ~52 |

| M+4 | 354 | C₆H₂³⁷Cl⁷⁹Br₂⁸¹Br / C₆H₂³⁵Cl⁷⁹Br⁸¹Br₂ | 100 (Base Peak) |

| M+6 | 356 | C₆H₂³⁷Cl⁷⁹Br⁸¹Br₂ / C₆H₂³⁵Cl⁸¹Br₃ | ~64 |

| M+8 | 358 | C₆H₂³⁷Cl⁸¹Br₃ | ~16 |

2.2. Predicted Fragmentation Pathways

The fragmentation of 1-chloro-3,4,5-tribromobenzene under EI conditions is expected to proceed via the sequential loss of halogen atoms, driven by the relative strengths of the carbon-halogen bonds (C-Br < C-Cl).

-

Primary Fragmentation: The initial and most favorable fragmentation will be the loss of a bromine radical (Br•), as the C-Br bond is weaker than the C-Cl bond. This will generate a prominent fragment cluster around m/z 271, 273, 275, and 277.

-

Secondary Fragmentation: Subsequent loss of another bromine or a chlorine radical can occur from the primary fragment ion.

-

Characteristic Ions: The mass spectra of halogenated benzenes often show a characteristic ion at m/z 77, corresponding to the phenyl cation [C₆H₅]⁺, though in this heavily substituted molecule, the analogous [C₆H₂]⁺ fragment would be at a different m/z and may be less abundant.[4][5]

Caption: A validated workflow for the complete spectroscopic characterization of the analyte.

5.1. Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Parameters:

-

Injector Temperature: 250 °C.

-

Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Parameters:

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 50 to 450.

-

-

Data Analysis: Analyze the resulting chromatogram to identify the analyte peak. Examine the mass spectrum of this peak, paying close attention to the molecular ion cluster and major fragment ions.

5.2. Infrared Spectroscopy (ATR-FTIR)

-

Sample Preparation: Place a small, representative amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a minimum of 16 scans to ensure a good signal-to-noise ratio.

-

-

Data Analysis: Process the spectrum (baseline correction, if necessary) and identify the key absorption bands corresponding to the predicted vibrational modes.

5.3. Nuclear Magnetic Resonance Spectroscopy

-

Sample Preparation: Accurately weigh approximately 10-15 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a modern NMR spectrometer with a field strength of at least 400 MHz for ¹H detection.

-

¹H NMR Acquisition:

-

Tune and shim the probe for optimal magnetic field homogeneity.

-

Acquire the ¹H spectrum using a standard pulse sequence.

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0-200 ppm.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Reference the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum (e.g., CDCl₃ at 77.16 ppm). Correlate the observed signals with the predicted data.

Conclusion

The structural elucidation of 1-chloro-3,4,5-tribromobenzene is a multi-faceted process that relies on the synergistic interpretation of data from MS, IR, and NMR spectroscopy. The predicted mass spectrum is defined by a unique M+4 base peak in a complex isotopic cluster. The IR spectrum is characterized by a strong out-of-plane bending vibration for the two adjacent aromatic protons. Finally, the NMR spectra are simplified by molecular symmetry, yielding a single proton singlet and four distinct carbon signals. This comprehensive spectroscopic blueprint provides an authoritative reference for the confident identification and characterization of this important chemical entity.

References

A complete list of references will be compiled based on the final set of cited sources. The URLs provided in the search results will be used to create clickable links for verification.

Sources

Physical properties of 1-Chloro-3,4,5-tribromobenzene

An In-Depth Technical Guide to the Physical Properties of 1-Chloro-3,4,5-tribromobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3,4,5-tribromobenzene is a halogenated aromatic compound. Halogenated benzenes serve as crucial intermediates in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and materials with specialized electronic properties. The precise arrangement and nature of the halogen substituents on the benzene ring significantly influence the molecule's reactivity, polarity, and overall physical characteristics. Understanding these physical properties is paramount for its effective use in synthetic chemistry and drug development, impacting everything from reaction solvent selection to purification methodologies and formulation.

This guide provides a comprehensive overview of the core physical properties of 1-Chloro-3,4,5-tribromobenzene, grounded in available data and established scientific principles. It is designed to equip researchers with the foundational knowledge required to handle and utilize this compound effectively in a laboratory setting.

Molecular and Chemical Identity

The foundational step in characterizing any chemical compound is to establish its unequivocal identity through its molecular formula, structure, and internationally recognized identifiers.

-

Chemical Formula: C₆H₂Br₃Cl[1]

-

Molecular Weight: 349.24 g/mol [1]

-

Synonyms: 1,2,3-tribromo-5-chlorobenzene, 3,4,5-Tribromochlorobenzene[1]

The structure of 1-Chloro-3,4,5-tribromobenzene, with its distinct substitution pattern, is the primary determinant of its physical properties.

Caption: Chemical structure of 1-Chloro-3,4,5-tribromobenzene.

Macroscopic Physical Properties

The macroscopic properties of a compound are the most direct indicators of its physical state and behavior under various conditions. The high degree of halogenation in 1-Chloro-3,4,5-tribromobenzene leads to a high molecular weight, which in turn suggests a solid state at room temperature and a relatively high boiling point.

| Property | Value | Source |

| Melting Point | 98-100 °C | [2] |

| Boiling Point | 308.0 ± 37.0 °C | Predicted[2] |

| Density | 2.329 ± 0.06 g/cm³ | Predicted[2] |

It is important to note that the boiling point and density are predicted values derived from computational models. While these predictions are generally reliable for such compounds, they should be confirmed by experimental data when high precision is required. The presence of multiple heavy bromine atoms significantly contributes to the high density of the molecule.[3]

Solubility Profile

The solubility of a compound is a critical parameter in drug development and synthetic chemistry, dictating the choice of solvents for reactions, extractions, and formulations.

-

Water Solubility: Halogenated benzenes are generally characterized by low solubility in water.[3] This is due to the nonpolar nature of the benzene ring and the inability of the halogen atoms to engage in significant hydrogen bonding.

-

Organic Solvents: 1-Chloro-3,4,5-tribromobenzene is expected to be soluble in a range of common organic solvents.[4] This includes chlorinated solvents (e.g., dichloromethane, chloroform), aromatic hydrocarbons (e.g., toluene, benzene), and ethers (e.g., diethyl ether, tetrahydrofuran). Similar compounds like 1,3,5-tribromobenzene are soluble in hot ethanol and acetic acid.[5][6]

The principle of "like dissolves like" is the guiding causality here. The relatively nonpolar structure of 1-Chloro-3,4,5-tribromobenzene favors its dissolution in solvents of similar polarity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple. Due to the substitution pattern, there are only two chemically non-equivalent protons on the aromatic ring. These protons would appear as a singlet in a low-resolution spectrum. In a high-resolution spectrum, they might show complex splitting patterns due to coupling with each other, though the coupling constant would be small. The chemical shift would likely be in the downfield region (δ 7.0-8.0 ppm), typical for aromatic protons, with the exact shift influenced by the deshielding effects of the adjacent halogen atoms.[7]

-

¹³C NMR: The carbon NMR spectrum would show six distinct signals for the six carbons of the benzene ring, as they are all in unique electronic environments. The carbons bonded to the halogens would exhibit chemical shifts determined by the electronegativity and size of the attached halogen.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups within a molecule. For 1-Chloro-3,4,5-tribromobenzene, the key expected absorptions would be:

-

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

-

C=C stretching: Aromatic ring C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

-

C-Br and C-Cl stretching: The carbon-halogen stretching vibrations occur in the fingerprint region of the spectrum, typically below 1100 cm⁻¹. These bands can be useful for confirming the presence of halogen substituents.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. The mass spectrum of 1-Chloro-3,4,5-tribromobenzene would be characterized by:

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak corresponding to the molecular weight of the compound (349.24 g/mol ).

-

Isotopic Pattern: A distinctive and complex isotopic pattern for the molecular ion peak. This is due to the natural isotopic abundances of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl occur in an approximate 3:1 ratio). This unique pattern is a definitive indicator of the number of bromine and chlorine atoms in the molecule.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of physical property data, standardized experimental protocols must be followed. These protocols form a self-validating system for the characterization of chemical compounds.

Melting Point Determination (Thiele Tube Method)

The choice of the Thiele tube method is based on its ability to provide a uniform and slowly increasing temperature, which is crucial for accurately observing the melting range.

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

-

Sample Preparation: A small amount of the crystalline 1-Chloro-3,4,5-tribromobenzene is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

Apparatus Assembly: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Heating: The assembly is placed in a Thiele tube containing a suitable heat-transfer fluid (e.g., mineral oil or silicone oil). The side arm of the Thiele tube is heated gently.

-

Observation: The temperature is monitored closely. The melting range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the last solid crystal melts. A slow heating rate (1-2 °C per minute) is essential for an accurate measurement.

Solubility Assessment

This protocol provides a systematic way to qualitatively assess a compound's solubility profile.

Step-by-Step Protocol:

-

Solvent Selection: A range of solvents with varying polarities is selected (e.g., water, ethanol, acetone, toluene, dichloromethane).

-

Sample Addition: Approximately 10 mg of 1-Chloro-3,4,5-tribromobenzene is added to 1 mL of each solvent in separate test tubes.

-

Observation at Room Temperature: The mixtures are agitated (vortexed) for 1-2 minutes and then allowed to settle. The solubility is observed and recorded (e.g., soluble, partially soluble, insoluble).

-

Heating (Optional): For samples that are insoluble at room temperature, the test tube can be gently heated to assess solubility at elevated temperatures. Any changes upon cooling (e.g., recrystallization) are also noted.

Conclusion

1-Chloro-3,4,5-tribromobenzene is a highly halogenated aromatic compound with a defined set of physical properties that are crucial for its application in scientific research and development. Its solid state at room temperature, high melting and predicted boiling points, and poor aqueous solubility are direct consequences of its molecular structure and high molecular weight. The expected spectroscopic characteristics, particularly the unique isotopic pattern in mass spectrometry, provide a robust means of identification and characterization. The experimental protocols outlined in this guide offer a framework for the verification of these properties, ensuring scientific rigor and reproducibility.

References

-

ResearchGate. Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline | Request PDF. [Link]

-

PubChem. 1,3,5-Tribromobenzene | C6H3Br3 | CID 12279. [Link]

-

PubChem. 1,2,4-Tribromo-3,5,6-trichlorobenzene | C6Br3Cl3 | CID 25680. [Link]

-

PubChem. 1,2,3-Tribromo-5-chlorobenzene | C6H2Br3Cl | CID 12629276. [Link]

-

Wikipedia. 1,3,5-Trichlorobenzene. [Link]

-

PubChem. 1,2,3,4,6,7,8,8a-Octahydro-alpha,alpha,8,8a-tetramethyl-2-naphthalenemethanol | C15H26O | CID 146808. [Link]

-

ACS Publications. Computational Study of the Halogen Atom−Benzene Complexes. [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

MDPI. Combined Experimental and Theoretical Investigation into the Photophysical Properties of Halogenated Coelenteramide Analogs. [Link]

- Google Patents. NL8006945A - PROCESS FOR PREPARING 1,3,5-TRICHLOROBENZENE..

-

NIST WebBook. Benzene, 1,3,5-trichloro-. [Link]

-

Chemical Science (RSC Publishing). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. [Link]

- Google Patents.

-

PubChem. 1,3,5-Trifluorobenzene | C6H3F3 | CID 9745. [Link]

-

MDPI. A Theoretical Study of the Halogen Bond between Heteronuclear Halogen and Benzene. [Link]

-

PubChem. 1,2,4-Trichlorobenzene | C6H3Cl3 | CID 13. [Link]

-

Doc Brown's Advanced Organic Chemistry. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation. [Link]

-

ACS Publications. Halogen Bonding: A Study based on the Electronic Charge Density | The Journal of Physical Chemistry A. [Link]

-

Human Metabolome Database. Showing metabocard for 1-Chloro-3-nitrobenzene (HMDB0243845). [Link]

-

ChemBK. 1,3,5-Tribromobenzene. [Link]

-

ECHA. Liste des substances extrêmement préoccupantes candidates en vue d'une autorisation. [Link]

Sources

- 1. 1,2,3-Tribromo-5-chlorobenzene | C6H2Br3Cl | CID 12629276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-CHLORO-3,4,5-TRIBROMOBENZENE | 3460-25-1 [chemicalbook.com]

- 3. CAS 626-39-1: 1,3,5-Tribromobenzene | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. CN102476977A - Preparation method of 1,3, 5-tribromobenzene - Google Patents [patents.google.com]

- 6. chembk.com [chembk.com]

- 7. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Solubility of 1-Chloro-3,4,5-tribromobenzene in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Chloro-3,4,5-tribromobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical determinant of their developability, impacting everything from reaction kinetics in synthesis to bioavailability in final formulations. 1-Chloro-3,4,5-tribromobenzene, a halogenated aromatic compound, represents a class of molecules with significant potential in medicinal chemistry and materials science.[1] This technical guide provides a comprehensive analysis of the solubility characteristics of 1-chloro-3,4,5-tribromobenzene in organic solvents. In the absence of extensive empirical data in the public domain, this document synthesizes foundational principles of solubility, leverages data from structurally analogous compounds, and presents a robust, self-validating experimental protocol for the precise determination of its solubility. This guide is intended to equip researchers, scientists, and drug development professionals with the theoretical understanding and practical methodologies required to effectively work with this and similar halogenated compounds.

Introduction: The Critical Role of Solubility in Scientific R&D

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like 1-chloro-3,4,5-tribromobenzene, understanding its solubility profile is paramount for several reasons:

-

Synthetic Chemistry: The choice of solvent is critical for controlling reaction rates, yields, and purity of products. A solvent in which the reactants are appropriately soluble is often essential for a successful chemical transformation.

-

Purification: Techniques such as recrystallization are entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.

-

Drug Discovery and Development: The aqueous and lipid solubility of a potential drug candidate profoundly influences its absorption, distribution, metabolism, and excretion (ADME) properties.[2] Poor solubility is a major contributor to the failure of promising drug candidates in preclinical and clinical development.[3] Halogenated organic compounds are of particular interest in drug discovery due to the unique properties that halogens can impart to a molecule.[4][5]

-

Formulation Science: The ability to formulate a stable and effective dosage form, whether for oral, intravenous, or topical administration, is directly linked to the solubility of the API.

This guide will delve into the factors governing the solubility of 1-chloro-3,4,5-tribromobenzene and provide a detailed methodology for its empirical determination.

Physicochemical Properties of 1-Chloro-3,4,5-tribromobenzene and Its Analogs

Direct, experimentally determined physicochemical properties for 1-chloro-3,4,5-tribromobenzene are not widely available in the literature. However, we can infer its likely characteristics by examining closely related, structurally analogous compounds.

Molecular Structure and Polarity

1-Chloro-3,4,5-tribromobenzene is a heavily halogenated benzene derivative. The presence of one chlorine and three bromine atoms significantly influences the electronic and steric properties of the aromatic ring. These halogen substituents are electron-withdrawing, which can affect the reactivity of the benzene ring.[6]

Based on the structure of the analogous compound, 1,2,3-tribromo-5-chlorobenzene, we can anticipate the following properties for 1-chloro-3,4,5-tribromobenzene[7]:

-

High Molecular Weight: The presence of three bromine atoms and one chlorine atom results in a substantial molecular weight. For 1,2,3-tribromo-5-chlorobenzene, the molecular weight is 349.24 g/mol .[7]

-

Lipophilicity: The high degree of halogenation and the non-polar nature of the benzene ring suggest that 1-chloro-3,4,5-tribromobenzene is a lipophilic ("fat-loving") compound. This is quantitatively expressed by the logarithm of the octanol-water partition coefficient (LogP). For 1,2,3-tribromo-5-chlorobenzene, the predicted XLogP3-AA is 4.6, indicating a strong preference for non-polar environments.[7]

-

Low Aqueous Solubility: Consequently, the compound is expected to have very low solubility in water.

Intermolecular Interactions and Solubility Principles

The principle of "like dissolves like" is the cornerstone of understanding solubility.[8] This means that a solute will dissolve best in a solvent that has a similar polarity. For 1-chloro-3,4,5-tribromobenzene, the following intermolecular forces will be at play:

-

Van der Waals Forces: As a large, non-polar molecule, London dispersion forces will be the primary intermolecular interaction.

-

Dipole-Dipole Interactions: While the individual carbon-halogen bonds are polar, the overall molecular dipole moment may be relatively small depending on the symmetry of the substitution pattern.

-

Halogen-π Interactions: A noteworthy interaction for halogenated benzenes is the halogen-π interaction, which occurs between the electron-poor region of the halogen atom and the electron-rich π-system of an aromatic ring.[9][10][11] This can influence how the molecules pack in a solid-state and how they interact with aromatic solvents.

Given these properties, 1-chloro-3,4,5-tribromobenzene is predicted to be more soluble in non-polar organic solvents and less soluble in polar organic solvents.

Estimated Solubility Profile of 1-Chloro-3,4,5-tribromobenzene

While quantitative data is not available, a qualitative and estimated solubility profile can be constructed based on the principles outlined above and data for analogous compounds.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Toluene, Hexane, Cyclohexane, Benzene | High | These solvents are non-polar and interact with the solute primarily through van der Waals forces, similar to the solute itself. This follows the "like dissolves like" principle. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Moderate to High | These solvents have a dipole moment and can engage in dipole-dipole interactions. Their ability to dissolve 1-chloro-3,4,5-tribromobenzene will depend on the balance of polarity. Dichloromethane is often a good solvent for many organic compounds. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | The strong hydrogen bonding network in these solvents makes it energetically unfavorable to create a cavity for the large, non-polar solute. Some solubility may be observed, particularly in less polar alcohols. |

| Highly Polar | Water | Very Low | The high polarity and extensive hydrogen bonding of water make it a very poor solvent for lipophilic compounds like 1-chloro-3,4,5-tribromobenzene. |

Disclaimer: This table represents an estimation based on chemical principles and data from analogous compounds. Experimental verification is essential for precise quantitative values.

Experimental Determination of Solubility: A Self-Validating Protocol

The shake-flask method is widely regarded as the "gold standard" for determining the equilibrium solubility of a compound.[2][3][12] It is a robust and reliable technique that, when performed correctly, provides a thermodynamically accurate measure of solubility.

Principle of the Shake-Flask Method

The method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.[12] Once equilibrium is established, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical technique.

Detailed Step-by-Step Methodology

Materials and Reagents:

-

1-Chloro-3,4,5-tribromobenzene (high purity)

-

Selected organic solvents (HPLC grade or higher)

-

Scintillation vials or screw-cap test tubes

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

Protocol:

-

Preparation:

-

Accurately weigh an excess amount of 1-chloro-3,4,5-tribromobenzene into a series of vials. The "excess" should be enough to ensure that undissolved solid remains at the end of the experiment.

-

Add a precise volume of the chosen organic solvent to each vial.

-

Include a control vial with only the solvent to serve as a blank.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a predetermined period. A common duration is 24 to 48 hours to ensure equilibrium is reached.[3] For some compounds, longer times may be necessary.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved particles. This step is critical to prevent artificially high solubility readings.

-

-

Analysis:

-

Preparation of Standards: Prepare a series of standard solutions of known concentrations of 1-chloro-3,4,5-tribromobenzene in the same solvent.

-

UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) for 1-chloro-3,4,5-tribromobenzene in the chosen solvent.

-

Measure the absorbance of the standard solutions at the λmax to generate a calibration curve (Absorbance vs. Concentration).

-

Measure the absorbance of the filtered sample solutions. It may be necessary to dilute the samples to fall within the linear range of the calibration curve.

-

Calculate the concentration of the dissolved compound in the sample using the calibration curve.[13][14]

-

-

HPLC Analysis:

-

Develop a suitable HPLC method (column, mobile phase, flow rate, detection wavelength) to separate and quantify 1-chloro-3,4,5-tribromobenzene.

-

Inject the standard solutions to create a calibration curve (Peak Area vs. Concentration).

-

Inject the filtered sample solutions.

-

Calculate the concentration from the peak area using the calibration curve.[15]

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or molarity (mol/L).

-

Report the temperature at which the solubility was determined.

-

Causality Behind Experimental Choices

-

Use of Excess Solid: This ensures that the solution becomes saturated and that the measured concentration represents the true equilibrium solubility.

-

Controlled Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducible and accurate results.

-

Filtration: This step is essential to separate the saturated solution from any undissolved solid particles, which would otherwise lead to an overestimation of solubility.

-

Calibration Curve: A calibration curve generated from standards of known concentration is necessary for the accurate quantification of the solute in the saturated solution.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

References

-

Human Metabolome Database. (2021). Metabocard for 1-Chloro-3-nitrobenzene (HMDB0243845). Retrieved from [Link]

-

PubChem. 1,3,5-Tribromobenzene | C6H3Br3 | CID 12279. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

- Fleissner, A., et al. (2013). Method For Removing Halogens From An Aromatic Compound. U.S.

-

Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]

- Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.

-

Chemistry LibreTexts. (2020). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Retrieved from [Link]

- G. S. S. K. A. and H. Q. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 175, 117-153.

- U.S. Pharmacopeial Convention. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 978–984.

- Ishiuchi, S.-i., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–p interactions with carbon materials. Chemical Science, 10(45), 10585-10591.

-

PubChem. 1,2,3-Tribromo-5-chlorobenzene | C6H2Br3Cl | CID 12629276. Retrieved from [Link]

-

Study Mind. (n.d.). Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic halogenation. Retrieved from [Link]

- Lund University Publications. (n.d.).

-

Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]

-

ResearchGate. (2024). Solubility Determination and Correlation of 1,3,5-Tribromobenzene in Five Kinds of Binary Mixed Solvents. Retrieved from [Link]

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- MDPI. (2023).

- ChemRxiv. (2022).

- Reddit. (2021). How do you know if substituted benzene is soluble in organic or aqueous solvent.

- G. S. S. K. A. and H. Q. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 175, 117-153.

- ResearchGate. (2019).

- YouTube. (2023).